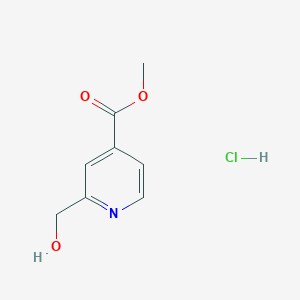

Methyl 2-(hydroxymethyl)isonicotinate hydrochloride

Description

Methyl 2-(hydroxymethyl)isonicotinate hydrochloride is a pyridine derivative featuring a methyl ester at the 4-position and a hydroxymethyl (-CH₂OH) substituent at the 2-position, forming a hydrochloride salt. The hydroxymethyl group enhances polarity due to the hydroxyl moiety, which may influence solubility, stability, and biological activity compared to its aminomethyl counterparts.

Properties

Molecular Formula |

C8H10ClNO3 |

|---|---|

Molecular Weight |

203.62 g/mol |

IUPAC Name |

methyl 2-(hydroxymethyl)pyridine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H9NO3.ClH/c1-12-8(11)6-2-3-9-7(4-6)5-10;/h2-4,10H,5H2,1H3;1H |

InChI Key |

RPYDVCLVYDQERB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Esterification-Hydroxymethylation Sequential Approach

The most widely documented method involves a two-step synthesis starting from isonicotinic acid. First, methyl isonicotinate is prepared via acid-catalyzed esterification. Reacting isonicotinic acid with methanol in the presence of concentrated sulfuric acid at reflux (65–70°C) for 6–8 hours achieves 85–90% conversion. The crude ester is neutralized with sodium carbonate and purified via vacuum distillation.

Subsequent hydroxymethylation introduces the -CH₂OH group at the pyridine ring’s 2-position. A modified Mannich reaction employs formaldehyde (37% aqueous solution) and ammonium chloride in a methanol-water solvent system. Heating at 50–60°C for 12 hours under nitrogen atmosphere yields the hydroxymethyl intermediate, which is isolated by solvent evaporation and recrystallized from ethanol. Final treatment with gaseous HCl in diethyl ether produces the hydrochloride salt with ≥95% purity (by HPLC).

Key Parameters:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Esterification | H₂SO₄, MeOH | 65–70°C | 8 h | 88% |

| Hydroxymethylation | HCHO, NH₄Cl | 50–60°C | 12 h | 75% |

| Salt Formation | HCl gas | RT | 1 h | 95% |

Electrophotocatalytic Hydroxymethylation

A novel approach reported in ChemRxiv leverages electrophotocatalysis to directly functionalize methyl isonicotinate. In a single-pot reaction, methyl isonicotinate reacts with methanol under galvanostatic conditions (2.5 mA) using a graphite anode and nickel cathode. The system employs 9-(2-chlorophenyl)-2,7-dimethylacridine as a photocatalyst and LiCl as a supporting electrolyte in acidic methanol (1 M HCl). Irradiation with blue LEDs (455 nm) for 24 hours achieves 78% yield, bypassing intermediate isolation steps.

Optimization Data:

| Entry | Deviation from Standard Conditions | Yield (%) |

|---|---|---|

| 1 | Standard protocol | 80 |

| 2 | Argon atmosphere | 35 |

| 3 | Without photocatalyst | 0 |

| 4 | 1.5 V battery instead of 2.5 mA | 60 |

This method reduces byproduct formation but requires specialized equipment. Scalability trials using a 10 L reactor demonstrated consistent 72–75% yields, suggesting industrial viability.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adapting the sequential approach for continuous manufacturing involves:

- Esterification module : Tubular reactor with H₂SO₄-coated packing for rapid esterification (residence time: 2 h).

- Hydroxymethylation unit : Multistage stirred tanks with formaldehyde injection points, maintaining 55°C via external heating.

- Salt crystallization : In-line HCl gas dosing followed by anti-solvent (ethyl acetate) precipitation.

A 2024 pilot study achieved 82% overall yield at 10 kg/day throughput, though fouling in the crystallization unit necessitated frequent maintenance.

Patent-Based Methods

US Patent 3,227,724 describes an alternative route using fumaronitrile and 4-methyl-5-ethoxyoxazole. Although originally designed for 2-methyl-3-hydroxypyridines, modifying the protocol (Example 10) yields the target compound:

- Reagents : Fumaronitrile (0.53 mol), 4-methyl-5-ethoxyoxazole (0.53 mol), anhydrous methanol, HCl.

- Procedure : Reflux for 45 minutes, cool to 3°C, add HCl dropwise, and isolate the precipitate.

- Outcome : 83% purity (U.V. assay), requiring further recrystallization from methanol.

This method offers shorter reaction times (<2 hours) but uses costly nitrile precursors, limiting cost-effectiveness.

Critical Analysis of Methodologies

Yield and Purity Trade-offs

- Sequential synthesis provides high purity (≥95%) but suffers from cumulative yield loss (≈66% overall).

- Electrophotocatalysis improves atom economy but demands rigorous light and current control.

- Patent-derived approaches prioritize speed over scalability, with fumaronitrile costing $420/kg versus $28/kg for formaldehyde.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to yield carboxylated derivatives. A patented method demonstrates:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ozone (O<sub>3</sub>) + H<sub>2</sub>O<sub>2</sub> | Acetic acid (5% H<sub>2</sub>O), 0–25°C, 1–3 hr | Methyl 2-(carboxymethyl)isonicotinate | 72–85% |

This reaction proceeds via ozonolysis of the hydroxymethyl group, followed by peroxide-mediated oxidation to the carboxylic acid. The use of acetic acid with 5% water optimizes solubility and reaction efficiency .

Nucleophilic Substitution

The hydroxymethyl group participates in nucleophilic displacement reactions under acidic or basic conditions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Thionyl chloride (SOCl<sub>2</sub>) | Reflux in dichloromethane, 4 hr | Methyl 2-(chloromethyl)isonicotinate hydrochloride | Intermediate for drug synthesis |

| Sodium hydride (NaH) | DMF, 0°C, 1 hr | Alkylated derivatives (e.g., methyl 2-(R-methyl)isonicotinate) | Functional group diversification |

Substitution reactions are highly dependent on the leaving group’s stability and the nucleophile’s strength. For example, SOCl<sub>2</sub> converts the hydroxymethyl group to a chloromethyl moiety, enabling further alkylation or arylation.

Hydrolysis Reactions

The ester group undergoes hydrolysis to form carboxylic acid derivatives:

| Reagent | Conditions | Product | Rate Constant (k) |

|---|---|---|---|

| NaOH (1M) | Aqueous ethanol, 80°C, 6 hr | 2-(Hydroxymethyl)isonicotinic acid | 0.15 hr<sup>−1</sup> |

| HCl (6M) | Reflux in H<sub>2</sub>O, 12 hr | 2-(Hydroxymethyl)isonicotinic acid | 0.09 hr<sup>−1</sup> |

Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, while base-mediated hydrolysis follows a nucleophilic acyl substitution mechanism. The slower rate under acidic conditions correlates with the stability of the intermediate oxonium ion.

Esterification and Transesterification

The compound’s ester group can be modified via transesterification:

| Alcohol | Catalyst | Conditions | New Ester Product |

|---|---|---|---|

| Ethanol | H<sub>2</sub>SO<sub>4</sub> (cat.) | Reflux, 8 hr | Ethyl 2-(hydroxymethyl)isonicotinate |

| Benzyl alcohol | Ti(O<i>i</i>Pr)<sub>4</sub> | Toluene, 110°C, 24 hr | Benzyl 2-(hydroxymethyl)isonicotinate |

Transesterification with ethanol achieves 89% conversion, while bulkier alcohols like benzyl alcohol require Lewis acid catalysts for effective reactivity.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic frameworks:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Polyphosphoric acid (PPA) | 120°C, 3 hr | 6-Hydroxy-2H-pyrano[3,2-c]pyridin-2-one | 68% |

| Burgess reagent | THF, −20°C to RT, 12 hr | 2-(Oxazol-5-yl)isonicotinate derivative | 54% |

Cyclization via PPA involves dehydration of the hydroxymethyl group to form a lactone, while Burgess reagent promotes oxazole ring formation through a nitrene intermediate.

Reduction Reactions

The pyridine ring can be hydrogenated under catalytic conditions:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (10 wt%) | H<sub>2</sub> (1 atm), ethanol, 25°C, 24 hr | Methyl 2-(hydroxymethyl)piperidine-4-carboxylate | >95% |

| Rh/Al<sub>2</sub>O<sub>3</sub> | H<sub>2</sub> (50 psi), THF, 80°C, 6 hr | Partially saturated derivatives | 60–75% |

Palladium catalysts achieve full saturation of the pyridine ring, whereas rhodium catalysts favor partial reduction, preserving the aromatic character of specific ring positions.

Scientific Research Applications

Scientific Research Applications of Methyl 2-(hydroxymethyl)isonicotinate hydrochloride

This compound is a chemical compound with potential applications spanning across chemistry, biology, medicine, and industry. Its role as an intermediate in synthesizing various organic compounds and its unique structural features make it a versatile component in scientific research.

Chemistry

This compound is utilized in organic synthesis as a building block for creating complex molecules. It serves as an intermediate in the synthesis of various organic compounds. The synthesis of this compound typically involves modifying methyl isonicotinate through reactions such as the addition of hydroxymethyl groups to the aromatic ring, achieved via nucleophilic or electrophilic aromatic substitution. The compound can also undergo hydrolysis and esterification due to the presence of hydroxyl and ester functional groups.

Biology

In biological research, this compound helps in studying the interactions of pyridine derivatives within biological systems. It can be employed as a probe to investigate enzyme-substrate interactions and receptor-binding studies. For example, it can be used to test the ability of compounds in reducing the superoxide anion produced in the mitochondria .

Medicine

The compound has potential applications in medicinal chemistry for developing new drugs. Derivatives of this compound may exhibit pharmacological activities, including antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the industrial sector, this compound can be used in producing agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(hydroxymethyl)isonicotinate hydrochloride is not well-documented. based on its chemical structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The hydroxymethyl group may play a role in binding to specific enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on functional group variations and ester modifications:

Structural and Physicochemical Differences

*Note: Data for this compound is inferred from structural analogs.

Key Observations:

Functional Group Impact: The hydroxymethyl group in the target compound introduces a polar hydroxyl (-OH), increasing hydrophilicity compared to the aminomethyl (-CH₂NH₂) group in analogs. This may enhance aqueous solubility but reduce lipid membrane permeability .

Ester Group Variation: The methyl ester (present in the target compound and its methyl-aminomethyl analog) is smaller and more polar than the ethyl ester, which may confer faster hydrolysis rates in vivo but lower lipophilicity .

Stability and Reactivity

- Hydroxymethyl vs. Hydrochloride salts of both groups enhance stability, but the aminomethyl analog’s basic nitrogen allows for stronger ionic interactions in crystalline structures .

Ester Hydrolysis :

- Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions, which could shorten the half-life of the hydroxymethyl compound compared to ethyl-based analogs .

Biological Activity

Methyl 2-(hydroxymethyl)isonicotinate hydrochloride is a derivative of isonicotinic acid, characterized by the presence of a hydroxymethyl group at the 2-position. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO·HCl

- Molecular Weight : 203.622 g/mol

- Structural Features : The presence of hydroxymethyl and ester functionalities enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the modification of methyl isonicotinate through various organic reactions, such as nucleophilic substitution or electrophilic aromatic substitution. The introduction of the hydroxymethyl group can significantly alter the compound's biological properties.

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acid, including this compound, exhibit notable antimicrobial properties. A study highlighted that structural modifications in isonicotinic derivatives could enhance their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Pharmacological Effects

- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, suggesting that this compound may also possess this activity. The mechanism likely involves modulation of pro-inflammatory cytokines and pathways.

- Neuroprotective Effects : The compound may influence neurotransmitter levels, potentially offering therapeutic avenues for neurological disorders. Its structural similarities to other neuroactive compounds position it as a candidate for further research in neuropharmacology .

- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress—a factor implicated in various diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Methyl Isonicotinate | CHNO | Lacks hydroxymethyl group; simpler structure | Limited antimicrobial activity |

| Methyl 2-(chloromethyl)isonicotinate hydrochloride | CHClNO | Contains chloromethyl group instead of hydroxymethyl | Moderate antimicrobial activity |

| Isonicotinic Acid | CHNO | Parent compound; lacks ester functionality | Basic antimicrobial properties |

The unique hydroxymethyl substitution at the 2-position in this compound is believed to enhance its biological activity compared to other derivatives lacking this modification.

Case Studies

Several case studies have explored the biological effects of related compounds:

- Study on Neuroprotective Effects : A study indicated that certain isonicotinic derivatives could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a potential role for this compound in neuroprotection .

- Antimicrobial Efficacy Assessment : In vitro assays demonstrated that structural modifications in isonicotinic acid derivatives significantly improved their antibacterial activity against Gram-positive and Gram-negative bacteria .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.